molecular formula C10H9ClN2O2 B1394536 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1196151-72-0

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1394536
M. Wt: 224.64 g/mol
InChI Key: VIQFVDJCEMGLQQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1196151-72-0 . It has a molecular weight of 224.65 . The compound is solid in physical form .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as novel immunomodulators targeting Janus Kinase 3 . In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.64 . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 .

Scientific Research Applications

  • Immunomodulators Targeting Janus Kinase 3

    • Application : This compound has been used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3), which are used in treating immune diseases such as organ transplantation .
    • Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
    • Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
  • Biological Material or Organic Compound for Life Science Related Research

    • Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Fibroblast Growth Factor Receptor (FGFR) Targeting

    • Application : This compound has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, which plays an essential role in various types of tumors .
  • Blood Glucose Reduction

    • Application : This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Inhibitor of Breast Cancer Cell Proliferation

    • Application : This compound has been used in the development of inhibitors for breast cancer cell proliferation .
    • Results : In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Biochemical Reagent for Life Science Research

    • Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed as novel immunomodulators targeting Janus Kinase 3 . This suggests potential future directions in the development of immunomodulators for treating immune diseases such as organ transplantation .

properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQFVDJCEMGLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693600
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

1196151-72-0
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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